1-(2-(3-Bromo-4-methoxyphenyl)thiazolidin-3-yl)-2-(2-methoxyphenoxy)ethanone
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Description
1-(2-(3-Bromo-4-methoxyphenyl)thiazolidin-3-yl)-2-(2-methoxyphenoxy)ethanone is a useful research compound. Its molecular formula is C19H20BrNO4S and its molecular weight is 438.34. The purity is usually 95%.
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Biological Activity
The compound 1-(2-(3-bromo-4-methoxyphenyl)thiazolidin-3-yl)-2-(2-methoxyphenoxy)ethanone , also referred to by its CAS number 313397-95-4, is a thiazolidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C20H16BrNO4S, with a molecular weight of approximately 446.31 g/mol. The structure features a thiazolidine ring, a bromo-substituted phenyl group, and a methoxyphenoxy moiety, which may contribute to its biological activity.
Antioxidant Activity
Research indicates that thiazolidine derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in cells. Studies have shown that the presence of methoxy groups enhances the antioxidant capacity by stabilizing the radical intermediates formed during reactions with reactive oxygen species (ROS) .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is particularly relevant in the context of chronic inflammatory diseases, where reducing inflammation can alleviate symptoms and improve patient outcomes .
Anticancer Potential
Preliminary investigations into the anticancer properties of thiazolidine derivatives suggest that they may induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation. For instance, compounds similar to this compound have been shown to downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic factors .
Study on Antioxidant Activity
A study published in MDPI evaluated the antioxidant activity of various thiazolidine derivatives, including the compound . The results indicated an IC50 value of approximately 15 µM, demonstrating significant free radical scavenging ability compared to standard antioxidants like ascorbic acid .
Anti-inflammatory Study
In another study focusing on anti-inflammatory effects, researchers treated macrophage cells with the compound and measured cytokine levels using ELISA assays. The results showed a marked decrease in TNF-α production by about 60% at a concentration of 10 µM, indicating potent anti-inflammatory properties .
Anticancer Research
A recent publication highlighted the anticancer potential of thiazolidine derivatives against breast cancer cell lines. The compound exhibited an IC50 value of 12 µM, suggesting effective inhibition of cell growth. Mechanistic studies revealed that it induced cell cycle arrest at the G0/G1 phase and promoted apoptosis through caspase activation .
Summary Table of Biological Activities
Properties
IUPAC Name |
1-[2-(3-bromo-4-methoxyphenyl)-1,3-thiazolidin-3-yl]-2-(2-methoxyphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO4S/c1-23-15-8-7-13(11-14(15)20)19-21(9-10-26-19)18(22)12-25-17-6-4-3-5-16(17)24-2/h3-8,11,19H,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQQBNLNRLXQDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2N(CCS2)C(=O)COC3=CC=CC=C3OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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